molecular formula C12H14N4S B1466176 4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1163707-11-6

4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1466176
CAS RN: 1163707-11-6
M. Wt: 246.33 g/mol
InChI Key: XVAPOSXKBUGSEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases . The compound could be explored for its potential to neutralize free radicals and prevent oxidative damage, which is a common pathway in the progression of conditions like atherosclerosis and cancer.

Analgesic and Anti-inflammatory Uses

The analgesic (pain-relieving) and anti-inflammatory activities of thiazole compounds make them candidates for the development of new pain management drugs . Research could focus on the efficacy of this compound in reducing pain and inflammation in various models, potentially leading to new treatments for conditions such as arthritis and neuropathic pain.

Antimicrobial and Antifungal Effects

Thiazoles have shown promise as antimicrobial and antifungal agents . This compound could be synthesized and tested against a range of pathogenic bacteria and fungi, contributing to the fight against antibiotic-resistant strains and the search for more effective antifungal medications.

Antiviral and Anti-HIV Activity

Given the ongoing need for effective antiviral drugs, especially in the realm of HIV/AIDS, the thiazole core of this compound presents an opportunity to develop new anti-HIV medications . Its potential to inhibit key enzymes in the viral replication process could be a significant area of study.

Neuroprotective Properties

The neuroprotective potential of thiazole derivatives is another exciting avenue for research . This compound could be assessed for its ability to safeguard neuronal cells against various neurotoxic insults, which might translate into therapeutic strategies for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor and Cytotoxic Activities

Thiazole derivatives have been associated with antitumor and cytotoxic activities . The compound could be investigated for its effects on cancer cell lines, exploring its potential role in inducing apoptosis or inhibiting cell proliferation, which could lead to novel cancer therapies.

Antihypertensive and Cardiovascular Applications

Research into the antihypertensive effects of thiazole compounds could yield new treatments for high blood pressure and related cardiovascular conditions . The compound’s ability to modulate blood pressure through various mechanisms would be a valuable research topic.

Antipsychotic and CNS Effects

Lastly, the central nervous system (CNS) effects, including antipsychotic activities, are notable in thiazole derivatives . Studies could explore the compound’s impact on neurotransmitter systems and its potential use in managing psychiatric disorders such as schizophrenia.

Future Directions

Thiazole derivatives have been studied for their various biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . This suggests that 4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine, being a thiazole derivative, could also be studied for similar activities in the future.

properties

IUPAC Name

4-methyl-5-[2-(1-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-7-9(17-11(13)15-7)8-3-6-14-10(16-8)12(2)4-5-12/h3,6H,4-5H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAPOSXKBUGSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (5.86 g) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (13 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and 1-methyl-cyclopropanecarboxamidine hydrochloride (7.2 g, prepared as described in EP0227415) in 2-methoxyethanol (98 ml) and the mixture heated at 125° C. for 1 hour with stirring. The reaction mixture is cooled, water is added, and the title compound isolated by filtration. ESI-MS: M+H 247 and M−H 245.
Quantity
5.86 g
Type
reactant
Reaction Step One
Name
N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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